molecular formula C15H21FN2O2 B7566333 N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide

N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide

Cat. No. B7566333
M. Wt: 280.34 g/mol
InChI Key: KNQYDLPUTDZPNH-UHFFFAOYSA-N
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Description

N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide, also known as FPECM, is a chemical compound that has gained significant attention in scientific research. It is a piperidine derivative that has been synthesized for its potential use in medicinal chemistry. FPECM has been found to have unique properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide is not fully understood, but it is believed to be mediated by the modulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine. N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide has been found to bind to the mu-opioid receptor, which is involved in the regulation of pain and mood. It has also been found to interact with the GABA receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in the regulation of pain, mood, and anxiety. N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide has also been found to decrease the release of glutamate, which is involved in the regulation of pain and inflammation. Additionally, N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide has been shown to modulate the activity of various ion channels, which are involved in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide in lab experiments include its unique pharmacological properties, which make it a promising candidate for the development of new drugs. N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide has been found to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects, making it a potential treatment for various disorders. However, the limitations of using N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide in lab experiments include its limited availability and high cost. Additionally, the mechanism of action of N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide. One direction is to further investigate the mechanism of action of N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide to better understand its effects. Another direction is to study the potential use of N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide in the treatment of various disorders such as pain, inflammation, anxiety, and depression. Additionally, the development of new drugs based on N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide could be a promising direction for future research. Finally, the synthesis of new derivatives of N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide could lead to the discovery of compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide involves a multi-step process that includes the reaction of 2-fluoro-1-phenylethylamine with 4-methoxypiperidine-1-carboxylic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The purity and yield of the synthesized N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide are determined by various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide has been extensively studied for its potential use in medicinal chemistry. It has been found to have various pharmacological properties that make it a promising candidate for the development of new drugs. N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide has been shown to have analgesic and anti-inflammatory effects, making it a potential treatment for pain and inflammation-related disorders. It has also been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression-related disorders.

properties

IUPAC Name

N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-11(13-5-3-4-6-14(13)16)17-15(19)18-9-7-12(20-2)8-10-18/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQYDLPUTDZPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)NC(=O)N2CCC(CC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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